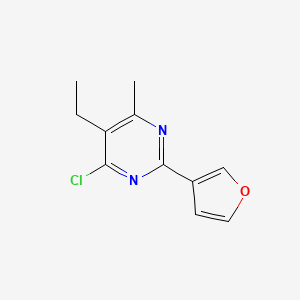

4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-3-9-7(2)13-11(14-10(9)12)8-4-5-15-6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMSOHUNVCUGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C2=COC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrimidine Core

The 4-chloro substituent on the pyrimidine ring is commonly introduced by chlorination of a suitable pyrimidine precursor. Chlorinating agents used include:

- Phosphorous oxychloride (POCl₃)

- Thionyl chloride (SOCl₂)

- Phosphorous pentachloride (PCl₅)

- Oxalyl chloride

These agents facilitate substitution of hydroxyl or amino groups at the 4-position with chlorine under controlled temperature conditions. The reaction is typically carried out in polar aprotic solvents such as acetonitrile, chloroform, or ethers, often in the presence of organic or inorganic bases to neutralize generated acids.

Incorporation of Furan-3-yl Group

The 2-position substitution with furan-3-yl is achieved via cross-coupling reactions or nucleophilic aromatic substitution, depending on the precursor. Common methods include:

- Suzuki-Miyaura coupling using furan-3-yl boronic acid derivatives and halogenated pyrimidines.

- Direct substitution of suitable leaving groups on the pyrimidine ring with furan-3-yl nucleophiles.

Reaction conditions are optimized to avoid decomposition of the sensitive furan ring, usually involving mild bases and moderate temperatures.

Alkylation at 5- and 6-Positions

The ethyl group at the 5-position and methyl group at the 6-position are introduced either by:

- Using substituted pyrimidine starting materials already bearing these groups.

- Alkylation reactions using alkyl halides in the presence of strong bases.

Careful control of regioselectivity is essential to prevent side reactions.

Detailed Research Findings and Data

Representative Preparation Procedure (Based on Patent WO2016185485A2)

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Starting pyrimidine derivative with hydroxyl or amino at 4-position | Precursor for chlorination |

| 2 | Chlorinating agent: Phosphorous oxychloride (POCl₃) | 4-Chloropyrimidine intermediate formed |

| 3 | Solvent: Polar aprotic (e.g., acetonitrile, chloroform) | Ensures good solubility and reaction control |

| 4 | Base: Triethylamine or inorganic base (e.g., K₂CO₃) | Neutralizes HCl byproduct |

| 5 | Coupling with furan-3-yl boronic acid under Suzuki conditions (Pd catalyst, base) | Introduction of 2-(furan-3-yl) substituent |

| 6 | Purification by crystallization or chromatography | High purity compound obtained |

Solvent and Base Selection

The choice of solvent and base significantly affects the yield and purity. According to the patent literature:

| Solvent Type | Examples | Role/Effect |

|---|---|---|

| Ester solvents | Ethyl acetate, isobutyl acetate | Good for chlorination and crystallization |

| Ether solvents | Tetrahydrofuran (THF), diethyl ether | Good solubility, mild reaction medium |

| Chloro solvents | Dichloromethane, chloroform | Effective for chlorination reactions |

| Polar aprotic solvents | Acetonitrile, dimethylformamide (DMF) | Enhance nucleophilicity, stabilize intermediates |

| Alcohol solvents | Methanol, ethanol | Sometimes used for workup or crystallization |

Bases such as triethylamine, potassium carbonate, or sodium bicarbonate are used to neutralize acids formed during chlorination and coupling steps.

Reaction Conditions

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | 0°C to 120°C | Controls reaction rate and selectivity |

| Reaction Time | 1 to 4 hours | Sufficient for completion without degradation |

| Catalyst | Palladium complexes (for coupling) | Enables cross-coupling for furan substitution |

| Molar Ratios | Chlorinating agent: 1.1-1.5 equiv | Ensures complete chlorination |

Notes on Purification and Characterization

- The final compound can be purified by recrystallization from solvents such as isobutyl acetate or by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Characterization is performed by LC-MS, NMR spectroscopy, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Methods

| Step | Method/Agent | Conditions | Notes |

|---|---|---|---|

| Chlorination | POCl₃, SOCl₂, PCl₅ | 60-120°C, aprotic solvents | Converts 4-position group to Cl |

| Furan-3-yl substitution | Suzuki coupling (Pd catalyst) | Room temp to 80°C, base present | Attaches furan ring at 2-position |

| Alkylation (ethyl/methyl) | Alkyl halides with base | Controlled temp, inert atmosphere | Introduces 5-ethyl and 6-methyl groups |

| Purification | Crystallization or chromatography | Solvent-dependent | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine, as anticancer agents. The compound exhibits structural similarities to known anticancer drugs, which allows it to interact with specific biological targets, such as kinases involved in cancer cell proliferation.

Case Study:

A study investigating the structure-activity relationship of pyrimidine derivatives found that modifications at the 2 and 4 positions significantly enhanced anticancer activity against various cancer cell lines. The introduction of a furan ring in the structure was noted to improve selectivity towards cancer cells while reducing toxicity to normal cells .

2. Enzyme Inhibition

4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine has shown promise as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways of diseases such as diabetes and cancer.

Example:

Inhibitors based on pyrimidine scaffolds have been developed to target S-Adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, the causative agent of human African trypanosomiasis. These inhibitors demonstrated selectivity for the parasite's enzyme over human counterparts, indicating a potential therapeutic application for treating this disease .

Agricultural Applications

1. Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide. Studies on related pyrimidine derivatives have indicated efficacy against various agricultural pests.

Research Findings:

Research has shown that certain pyrimidine derivatives can disrupt the metabolic processes of target pests, leading to their mortality. This effect is hypothesized to stem from interference with key enzymatic pathways that are essential for pest survival .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related pyrimidine derivatives:

Key Observations:

This contrasts with amino groups in pyrimethamine or thioxo groups in compounds, which confer polarity and hydrogen-bonding capacity . The absence of a polar group (e.g., amino or thioxo) in the target compound may reduce solubility but increase membrane permeability.

Halogen and Alkyl Substituents :

- The chloro group at position 4 is shared with 4,6-dichloro-5-methoxypyrimidine and pyrimethamine . Chlorine’s electronegativity can stabilize molecular conformations via halogen bonding, as seen in crystal structures .

- The ethyl and methyl groups at positions 5 and 6 enhance lipophilicity compared to methoxy () or fluorophenyl () substituents. This could favor interactions with hydrophobic enzyme pockets.

Biological Activity: Compounds with furochromenylideneamino groups () exhibit analgesic and anti-inflammatory activity, suggesting that furan derivatives may target inflammatory pathways . However, the target compound’s simpler furan-3-yl group may alter potency or selectivity. Pyrimethamine’s diaminopyrimidine structure highlights the importance of amino groups for antimalarial activity, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity: The ethyl and methyl groups in the target compound likely increase logP compared to methoxy- or amino-substituted analogues, favoring blood-brain barrier penetration but possibly reducing aqueous solubility.

- Electron Effects: The electron-withdrawing chloro group at position 4 may deactivate the pyrimidine ring, reducing reactivity toward electrophilic substitution compared to methoxy- or amino-substituted derivatives.

Biological Activity

4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antimicrobial and anti-inflammatory activities, making it a subject of interest for drug development.

- Molecular Formula : C11H11ClN2O

- Molecular Weight : 222.67 g/mol

- Boiling Point : Approximately 234.7 °C

- Density : 1.203 g/cm³

Antimicrobial Activity

Research has indicated that compounds similar to 4-chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine exhibit significant antimicrobial properties. A study on related pyrimidine derivatives demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Anti-inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. It is believed to inhibit specific kinases involved in the activation of transcription factors such as NF-kB and AP-1, which are crucial in the inflammatory response . This mechanism suggests that 4-chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine could be beneficial in treating conditions like rheumatoid arthritis and other autoimmune diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The presence of the furan moiety and chlorine substituents appears to enhance the compound's interaction with biological targets, potentially increasing its potency against various pathogens and inflammatory pathways.

Case Studies

-

Inhibition of Trypanosoma brucei AdoMetDC

In a study focused on inhibitors of Trypanosoma brucei, a related pyrimidineamine was identified as a selective inhibitor of AdoMetDC, an enzyme crucial for polyamine synthesis in the parasite. This inhibitor demonstrated a half-maximal effective concentration (EC50) of 5.6 μM in cell growth assays, highlighting the potential for developing similar compounds targeting parasitic infections . -

Anticancer Potential

The relevance of pyrimidine derivatives in cancer therapy has been explored, with some studies indicating that they can inhibit deubiquitinase complexes involved in tumor progression . This suggests that modifications on the pyrimidine structure could lead to promising anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-ethyl-2-(furan-3-yl)-6-methylpyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

- Key Route : Utilize a Biginelli-like cyclocondensation, combining ethyl acetoacetate, furan-3-carboxaldehyde, and substituted urea/thiourea derivatives under acidic conditions (e.g., HCl or trifluoroacetic acid) .

- Optimization Steps :

- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to improve yield (typical yields: 45–65% based on pyrimidine analogs) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for >95% purity .

Q. How should researchers characterize this compound, and what analytical techniques are critical for validation?

Methodological Answer:

- Core Techniques :

- NMR Spectroscopy : Confirm substituent positions via ¹H-NMR (e.g., furan protons at δ 7.2–8.1 ppm, pyrimidine CH₃ at δ 2.3–2.5) and ¹³C-NMR (quaternary carbons at 155–165 ppm) .

- HPLC-MS : Ensure purity (>98%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 281.1) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance: ±0.3%) .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Assays :

- Antimicrobial : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .

- Anticancer : Use MTT assays on HeLa or MCF-7 cells (IC₅₀ dose range: 10–100 µM based on pyrimidine analogs) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization : Diffuse vapor technique (dichloromethane/methanol) to obtain single crystals .

- Key Parameters :

- Analyze dihedral angles between pyrimidine and furan rings (expected: 75–85°) .

- Identify intermolecular interactions (e.g., C–H⋯π bonds influencing packing) .

- Validation : Compare with DFT-optimized structures (RMSD < 0.5 Å) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with:

- Varying halogens (e.g., Br instead of Cl at position 4) .

- Modified alkyl groups (e.g., propyl instead of ethyl at position 5) .

- Computational Modeling :

- Perform docking studies (AutoDock Vina) on target enzymes (e.g., DHFR for anticancer activity) .

- Calculate electrostatic potential maps to predict reactive sites .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Troubleshooting Steps :

- Purity Verification : Re-analyze compounds via LC-MS to rule out degradation .

- Assay Reproducibility : Cross-validate in ≥2 independent labs (e.g., divergent MICs may stem from inoculum size variations) .

- Meta-Analysis : Compare data with structurally similar pyrimidines (e.g., 4-chloro-6-methylpyrimidin-2-amine derivatives) .

Q. What mechanistic studies can clarify its interaction with biological targets?

Methodological Answer:

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., Kd < 10 µM suggests high affinity) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- Metabolomics : Profile ATP/NADH levels to assess metabolic disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.